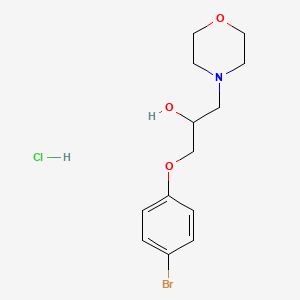

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride

Description

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound featuring a morpholine ring, a propan-2-ol backbone, and a 4-bromophenoxy substituent. The hydrochloride salt form likely improves solubility and stability, a common strategy in drug development.

Propriétés

IUPAC Name |

1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCWZCMCMBEBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-bromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group in the morpholinopropanol backbone can undergo oxidation to form ketones or reduction to form alkanes.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Ketones or carboxylic acids.

Reduction Reactions: Alkanes or alcohols.

Applications De Recherche Scientifique

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The morpholinopropanol backbone can facilitate the compound’s binding to proteins or other biomolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share the core structure of 3-morpholinopropan-2-ol hydrochloride but differ in phenoxy substituents, leading to variations in physicochemical properties and biological activity:

Structural and Functional Differences

Key Observations

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-Bromo) : May enhance target binding (e.g., CLC-1 inhibition) but reduce solubility compared to electron-donating groups like methoxy .

- Bulkier Groups (e.g., Allyl, Dimethyl) : These substituents could hinder membrane permeability or enzymatic metabolism, impacting bioavailability .

- Biological Relevance: The benzimidazole-containing analog () diverges significantly in activity, highlighting the critical role of the phenoxy group in ion channel targeting .

Research Implications and Gaps

- Mechanistic Insights : The 4-bromo derivative’s hypothesized CLC-1 inhibition aligns with patent claims for neuromuscular therapies but requires experimental validation .

- Solubility Optimization : Comparative studies between bromo-, methoxy-, and allyl-substituted analogs could guide lead compound selection for in vivo testing.

- Synthetic Challenges : The discontinuation of the 2,4-dimethyl derivative underscores the need for improved synthetic routes or stabilizers for halogenated morpholine derivatives .

Activité Biologique

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride features a morpholine ring, a bromophenoxy group, and a secondary alcohol. Its chemical structure is crucial for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could modulate receptors associated with neurotransmission or hormonal regulation, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bromophenoxy compounds have shown efficacy against various bacterial strains, including multidrug-resistant bacteria.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 15 |

| 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride | TBD | TBD |

Anticancer Activity

Research has suggested that compounds similar to 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride may exhibit anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A study evaluating the effects of various brominated compounds on cancer cell lines revealed that some exhibited IC50 values comparable to standard chemotherapy agents.

- Mechanism : The proposed mechanism involves the induction of oxidative stress and disruption of cellular membranes in cancer cells.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease.

Research Findings

A review of literature highlights several key findings regarding the biological activity of related compounds:

- Antimicrobial Studies : Compounds structurally related to 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : Investigations into the anticancer properties have shown promising results, with certain derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells.

- Neuroprotective Studies : Some studies indicate that these compounds can protect neuronal cells from oxidative damage, suggesting a potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.